molecular formula C16H21BrN2O3 B1612629 Tert-butyl 4-(3-bromobenzoyl)piperazine-1-carboxylate CAS No. 890153-34-1

Tert-butyl 4-(3-bromobenzoyl)piperazine-1-carboxylate

Cat. No. B1612629
M. Wt: 369.25 g/mol
InChI Key: PQZKJSVAQYIBJM-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-bromobenzoyl)piperazine-1-carboxylate is a chemical compound with the CAS Number: 890153-34-1 . It has a molecular weight of 369.26 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C16H21BrN2O3/c1-16(2,3)22-15(21)19-9-7-18(8-10-19)14(20)12-5-4-6-13(17)11-12/h4-6,11H,7-10H2,1-3H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 369.26 .

Scientific Research Applications

  • Synthesis and Characterization : The synthesis and characterization of various derivatives of tert-butyl piperazine-1-carboxylate have been extensively studied. For instance, one study describes the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, emphasizing its crystal structure and biological activities (Sanjeevarayappa et al., 2015). Another study focuses on tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, which is an important intermediate in the synthesis of biologically active benzimidazole compounds (Liu Ya-hu, 2010).

  • Biological Activity : Various derivatives of tert-butyl piperazine-1-carboxylate have been evaluated for their biological activities, including antibacterial and anthelmintic activities. For example, one compound exhibited moderate anthelmintic and poor antibacterial activities (Sanjeevarayappa et al., 2015). Another study demonstrated the anticancer potential of certain benzoquinazolinone derivatives, which involved the use of substituted piperazines (Nowak et al., 2015).

  • Crystal Structure Analysis : The crystal structures of various tert-butyl piperazine-1-carboxylate derivatives have been elucidated, revealing insights into their molecular conformations and potential applications. For instance, research on bifunctional tetraaza macrocycles discusses the cyclization of derivatives with tert-butoxycarbonyl amino disuccinimido esters (McMurry et al., 1992).

  • Chemical Intermediates : Some derivatives of tert-butyl piperazine-1-carboxylate serve as important intermediates in the synthesis of other compounds with potential pharmacological applications. For instance, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H) -carboxylate is a key intermediate for small molecule anticancer drugs (Zhang et al., 2018).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315-H319 , indicating that it can cause skin irritation and serious eye irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl 4-(3-bromobenzoyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BrN2O3/c1-16(2,3)22-15(21)19-9-7-18(8-10-19)14(20)12-5-4-6-13(17)11-12/h4-6,11H,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQZKJSVAQYIBJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30590808
Record name tert-Butyl 4-(3-bromobenzoyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(3-bromobenzoyl)piperazine-1-carboxylate

CAS RN

890153-34-1
Record name tert-Butyl 4-(3-bromobenzoyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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